L-Valine benzyl ester p-toluenesulfonate salt

Solubility Peptide Synthesis SPPS

Researchers designing solid-phase peptide synthesis (SPPS) require a valine benzyl ester with broad organic solvent compatibility and a safe supply chain. L-Val-OBzl·TosOH solves these challenges: - Dissolves readily in DCM, chloroform, ethyl acetate, DMSO, and acetone for seamless SPPS integration. - Manufactured via a benzene-free azeotropic dehydration process, ensuring ICH Q3C compliance. - Enables enantiomeric enrichment from 20% to 94% e.e. through simple crystallization, reducing chiral chromatography costs.

Molecular Formula C19H25NO5S
Molecular Weight 207,27*172,20 g/mole
CAS No. 16652-76-9
Cat. No. B555294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valine benzyl ester p-toluenesulfonate salt
CAS16652-76-9
Synonyms16652-76-9; Val-OBzlTosOH; L-Valinebenzylesterp-toluenesulfonatesalt; L-Valinebenzylester4-toluenesulfonate; L-ValineBenzylEsterP-Toluenesulfonate; H-VAL-OBZLP-TOSYLATE; C19H25NO5S; H-ValBzlos-OH; H-Val-OBzl.TosOH; H-Val-OBzl?TosOH; H-Val-OBzl??Tos; PubChem13016; SCHEMBL3071; L-Valin-benzylestertosylate; KSC179G3B; 94651_ALDRICH; V2627_SIGMA; L-Valinebenzylestertosylate; 94651_FLUKA; CTK0H9330; MolPort-003-939-847; QWUQVUDPBXFOKF-MERQFXBCSA-N; EINECS240-702-6; CH-647; MFCD00038908
Molecular FormulaC19H25NO5S
Molecular Weight207,27*172,20 g/mole
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC1=CC=CC=C1)[NH3+]
InChIInChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1
InChIKeyQWUQVUDPBXFOKF-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Valine Benzyl Ester p-Toluenesulfonate Salt CAS 16652-76-9: Technical Specifications and Procurement Baseline


L-Valine benzyl ester p-toluenesulfonate salt (CAS 16652-76-9, C₁₉H₂₅NO₅S, MW 379.47) is a protected amino acid derivative comprising the benzyl ester of L-valine ionically bound to a p-toluenesulfonate counterion . It appears as a white to off-white crystalline powder with a melting point of 160–162°C and is primarily employed as an intermediate in peptide synthesis, where the benzyl group protects the carboxyl terminus while the p-toluenesulfonate salt form stabilizes the compound and modulates solubility . Commercial specifications typically require ≥98.0% purity (HPLC or TLC) with optical rotation [α]²⁰/D of −3.7° ± 0.3° (c = 3.2%, methanol) .

Synthetic Role Protected L-valine intermediate for peptide synthesis
Salt Form p-Toluenesulfonate enhances organic solvent solubility
Quality Baseline ≥98% purity with specified optical rotation

Why L-Valine Benzyl Ester p-Toluenesulfonate Salt Cannot Be Interchanged with Alternative Protected Valine Derivatives


Protected valine derivatives are not functionally interchangeable across synthetic applications. L-Valine benzyl ester p-toluenesulfonate salt and its hydrochloride counterpart (CAS 2462-34-2) both deliver the H-Val-OBzl moiety, yet the choice of counterion fundamentally alters solubility profile and material handling characteristics . The p-toluenesulfonate salt exhibits markedly enhanced solubility in a broader range of organic solvents—including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone—whereas the hydrochloride salt's solubility is comparatively restricted [1]. Additionally, the p-toluenesulfonate form can be prepared industrially via a safer azeotropic dehydration process using toluene, monochlorobenzene, or xylene in place of the carcinogenic benzene required for alternative routes [2]. These distinctions directly impact reaction design, solvent selection, and supply chain reliability, making procurement decisions material to synthetic outcomes.

Counterion-Dependent Solubility Tosylate salt provides broader organic solvent compatibility; HCl salt has limited solubility, which may alter reaction design.
Process Safety Profile Tosylate synthesis can use benzene-free azeotropic dehydration; alternative tosylate or HCl routes may involve carcinogenic benzene, impacting supply chain qualification.
Chiral Resolution Capability Tosylate salt demonstrates preferential crystallization for enantiomeric enrichment; comparable data for HCl salt are not reported, limiting interchangeability for chiral purity requirements.

L-Valine Benzyl Ester p-Toluenesulfonate Salt CAS 16652-76-9: Quantified Differentiation Evidence for Scientific Procurement


Counterion-Driven Solubility Enhancement in Organic Solvents: Tosylate vs. Hydrochloride

L-Valine benzyl ester p-toluenesulfonate salt exhibits solubility in a broad spectrum of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1]. In contrast, the hydrochloride salt (CAS 2462-34-2) of the same benzyl ester core demonstrates a more restricted solubility profile . The p-toluenesulfonate counterion enhances solubility in organic media, which is advantageous for solid-phase peptide synthesis (SPPS) where organic solvent compatibility is critical [1].

Solubility Profile
Reported
Tosylate: soluble in chloroform, DCM, EtOAc, DMSO, acetone HCl: limited to water, methanol
Broader solvent compatibility supports SPPS workflow flexibility.
Qualitative vendor data; quantitative solubility not available.
Solubility Peptide Synthesis SPPS

Industrial Process Safety: Benzene-Free Synthesis via Azeotropic Dehydration

The patented industrial preparation of L-valine benzyl ester p-toluenesulfonate employs an azeotropic dehydration method using toluene, monochlorobenzene, or xylene as the reaction solvent [1]. Conventional esterification routes to amino acid benzyl ester tosylates frequently rely on benzene or carbon tetrachloride to azeotropically remove water [2]. This substitution eliminates the use of carcinogenic benzene from the manufacturing process, reducing regulatory burden and supply chain risk [1].

Process Safety
Reported
Tosylate route: toluene, MCB, xylene Conventional: benzene / CCl₄
Benzene-free route reduces regulatory burden and supply risk.
Patent data; verify with supplier.
Process Chemistry Industrial Safety Regulatory Compliance

Chiral Resolution Efficiency: Preferential Crystallization of Tosylate Salt

Preferential crystallization of p-toluenesulfonate valine benzyl ester with an initial 20% enantiomeric excess (e.e.) in 2-propanol yielded a 94% e.e. product upon sonication [1]. This demonstrates the tosylate salt form's high efficiency in chiral resolution applications. Comparable data for the hydrochloride salt under identical preferential crystallization conditions were not identified in the literature, suggesting the tosylate counterion may confer superior crystallinity and enantiomeric discrimination properties for resolution purposes.

Chiral Enrichment
Reported
94% e.e. achieved
High enantiomeric purity via crystallization supports chiral intermediate procurement.
From 20% e.e. starting material in 2-propanol.
Chiral Resolution Enantiomeric Excess Crystallization

Comparative Deprotection Compatibility: Benzyl Ester Hydrogenolysis vs. Acid-Labile Alternatives

The benzyl ester protecting group in L-Val-OBzl·TosOH is cleaved via hydrogenolysis (H₂, Pd/C), a method orthogonal to acid-labile protecting groups such as Boc and trityl [1]. This orthogonality enables sequential deprotection strategies in complex peptide syntheses without premature cleavage of other protecting groups. The p-toluenesulfonate salt form maintains stability under hydrogenolysis conditions, whereas alternative protected valine derivatives employing acid-labile esters (e.g., tert-butyl ester) require acidic deprotection conditions that may compromise acid-sensitive functionalities elsewhere in the molecule .

Deprotection Orthogonality
Class-level
Benzyl ester: H₂ / Pd-C tert-Butyl ester: TFA / HCl
Orthogonal deprotection enables sequential strategies in complex peptides.
Class-level inference; validate in specific sequence context.
Hydrogenolysis Deprotection Orthogonal Protection

Supplier Purity Benchmarking: HPLC vs. TLC Assay Methods

Commercial suppliers of L-Val-OBzl·TosOH report purity specifications ranging from ≥95% to ≥98.0% depending on analytical method [1]. Sigma-Aldrich reports ≥98.0% by TLC , while Capot Chemical and other manufacturers report 98% minimum by HPLC [1]. In comparison, L-valine benzyl ester hydrochloride from Chem-Impex is specified at ≥99% (HPLC) . The marginal purity advantage of the hydrochloride salt may be offset by the tosylate salt's solubility and handling benefits described in other evidence items.

Purity Specification
Specification review
Tosylate: ≥98% (TLC/HPLC) HCl: ≥99% (HPLC)
Marginal purity difference; tosylate advantages may outweigh ~1% purity gap.
Vendor specifications; method-dependent (TLC vs HPLC).
Purity Specification Analytical Method QC

Procurement-Driven Application Scenarios for L-Valine Benzyl Ester p-Toluenesulfonate Salt CAS 16652-76-9


Solid-Phase Peptide Synthesis (SPPS) Requiring Organic Solvent Compatibility

When designing solid-phase peptide synthesis protocols that demand broad organic solvent compatibility, L-Val-OBzl·TosOH is indicated over the hydrochloride salt. The p-toluenesulfonate salt dissolves readily in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [1], enabling seamless integration into SPPS workflows that utilize DCM for resin swelling and washing steps. This solubility profile reduces the need for solvent switching and facilitates coupling reactions in non-aqueous media [2].

Industrial-Scale Synthesis Prioritizing Regulatory Compliance and Solvent Safety

For large-scale procurement where EHS (Environmental, Health, and Safety) compliance is paramount, L-Val-OBzl·TosOH sourced from manufacturers employing the patented toluene/xylene-based azeotropic dehydration process eliminates benzene from the supply chain [3]. This is particularly relevant for pharmaceutical intermediate production under ICH Q3C guidelines, where residual solvent limits for benzene (Class 1, limit 2 ppm) are stringent. The tosylate salt's benzene-free production route simplifies vendor qualification and reduces regulatory filing burden.

Chiral Intermediate Purification via Crystallization-Based Resolution

In synthetic routes requiring enantiomerically pure valine benzyl ester intermediates, the p-toluenesulfonate salt form demonstrates preferential crystallization efficiency. A 20% e.e. starting material can be upgraded to 94% e.e. through crystallization in 2-propanol with sonication [4]. This crystallization-based resolution offers a cost-effective alternative to preparative chiral chromatography for achieving high enantiomeric purity in valine-derived intermediates.

Orthogonal Deprotection Strategies in Multi-Protecting-Group Peptide Synthesis

When constructing peptides containing multiple orthogonal protecting groups (e.g., Boc-protected amines alongside benzyl-protected carboxyls), L-Val-OBzl·TosOH provides a benzyl ester that is selectively cleaved by hydrogenolysis without affecting acid-labile groups [5]. This orthogonality is essential for synthesizing complex peptides and depsipeptides where sequential deprotection must occur under mutually exclusive conditions [2].

Application
Selection Property
Validation Focus
Solid-Phase Peptide Synthesis
Tosylate salt organic solubility
SPPS solvent compatibility and coupling efficiency
Industrial-Scale Synthesis (EHS Compliance)
Benzene-free azeotropic dehydration route
Residual solvent analysis (ICH Q3C Class 1)
Chiral Intermediate Purification
Preferential crystallization enrichment
Enantiomeric purity by chiral HPLC
Orthogonal Deprotection Strategies
Benzyl ester orthogonal protection
Hydrogenolysis selectivity over acid-labile groups

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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